Ethyl 3-oxo-4-phenylbutanoate
Overview
Description
Ethyl 3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C12H14O3. It is known for its ester structure, which consists of a carbonyl group bonded to an ether. This compound is used as a synthetic intermediate in various chemical reactions and has applications in the preparation of pharmaceuticals and other organic compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-oxo-4-phenylbutanoate plays a significant role in biochemical reactions. It is used to prepare pyrazolone derivatives as antiprion compounds and pyrrolinylaminopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of this compound involves its role as a synthetic intermediate. It is used in the preparation of compounds that inhibit AP-1 and NF-κB mediated gene expression These inhibitory effects suggest that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
It is known to be involved in the synthesis of pyrazolone derivatives and pyrrolinylaminopyrimidine analogs
Preparation Methods
Ethyl 3-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine and magnesium chloride. The reaction is carried out in tetrahydrofuran at temperatures ranging from 5°C to 20°C for 63 hours. The product is then extracted and purified to obtain this compound as a pale yellow oil .
Another method involves the esterification of acetophenone and ethyl acetate under acidic conditions. The reaction mixture is heated, and the product is obtained through distillation and purification .
Chemical Reactions Analysis
Ethyl 3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-oxo-4-phenylbutanoate is a valuable synthetic intermediate in scientific research. It is used to prepare pyrazolone derivatives, which have antiprion properties. Additionally, it is utilized in the synthesis of pyrrolinylaminopyrimidine analogs, which act as inhibitors of AP-1 and NF-κB mediated gene expression.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. As a synthetic intermediate, it participates in various chemical reactions that lead to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and analogs synthesized from this compound .
Comparison with Similar Compounds
Ethyl 3-oxo-4-phenylbutanoate can be compared with similar compounds such as:
- Ethyl 2-phenylacetoacetate
- Ethyl 4-phenyl-3-ketobutanoate
- Ethyl 4-phenylacetoacetate
These compounds share similar ester structures and are used as synthetic intermediates in organic synthesis. this compound is unique due to its specific applications in the preparation of pyrazolone derivatives and pyrrolinylaminopyrimidine analogs .
Properties
IUPAC Name |
ethyl 3-oxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNWXQZCYZCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280147 | |
Record name | ethyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718-08-1 | |
Record name | 718-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-oxo-4-phenylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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